Lithium Triisopropoxy(4-methyl-2-thiazolyl)borate
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Overview
Description
Lithium Triisopropoxy(4-methyl-2-thiazolyl)borate is a chemical compound with the molecular formula C13H25BLiNO3S and a molecular weight of 293.16 g/mol . This compound is known for its unique structure, which includes a lithium ion coordinated to a borate group substituted with triisopropoxy and a 4-methyl-2-thiazolyl group . It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Lithium Triisopropoxy(4-methyl-2-thiazolyl)borate typically involves the reaction of lithium borohydride with triisopropyl borate and 4-methyl-2-thiazole . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Lithium Triisopropoxy(4-methyl-2-thiazolyl)borate undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Lithium Triisopropoxy(4-methyl-2-thiazolyl)borate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Lithium Triisopropoxy(4-methyl-2-thiazolyl)borate involves its interaction with specific molecular targets and pathways. The borate group can form stable complexes with various metal ions, influencing their reactivity and stability . The thiazolyl group can interact with biological molecules, potentially affecting their function and activity . These interactions contribute to the compound’s unique chemical and biological properties .
Comparison with Similar Compounds
Similar compounds to Lithium Triisopropoxy(4-methyl-2-thiazolyl)borate include other borate derivatives such as Tris(trimethylsilyl)borate and Poly(pyrazolyl)borates . Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of the thiazolyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H25BLiNO3S |
---|---|
Molecular Weight |
293.2 g/mol |
IUPAC Name |
lithium;(4-methyl-1,3-thiazol-2-yl)-tri(propan-2-yloxy)boranuide |
InChI |
InChI=1S/C13H25BNO3S.Li/c1-9(2)16-14(17-10(3)4,18-11(5)6)13-15-12(7)8-19-13;/h8-11H,1-7H3;/q-1;+1 |
InChI Key |
GFVSIMNMTLVCGV-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[B-](C1=NC(=CS1)C)(OC(C)C)(OC(C)C)OC(C)C |
Origin of Product |
United States |
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